![molecular formula C23H19N2P B12889156 2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 649749-98-4](/img/structure/B12889156.png)
2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is a complex organic compound that features a pyrrole ring linked to a diphenylphosphino group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline typically involves the condensation of 2-(diphenylphosphino)aniline with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is often refluxed in a suitable solvent like toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, which typically target the methylene bridge or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the original compound, often with modifications at the methylene bridge.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the diphenylphosphino group allows for strong coordination with metal ions, which can influence various biochemical pathways.
相似化合物的比较
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)benzamide
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)phenol
Comparison: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is unique due to the presence of the aniline group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in catalysis and material science.
属性
CAS 编号 |
649749-98-4 |
|---|---|
分子式 |
C23H19N2P |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(2-diphenylphosphanylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C23H19N2P/c1-3-11-20(12-4-1)26(21-13-5-2-6-14-21)23-16-8-7-15-22(23)25-18-19-10-9-17-24-19/h1-18,24H |
InChI 键 |
MRDMRQSUMFCQEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N=CC4=CC=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


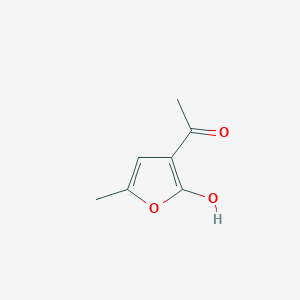





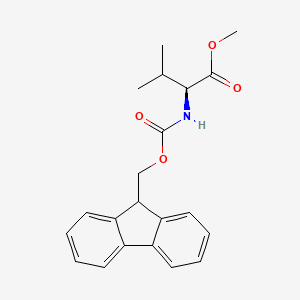
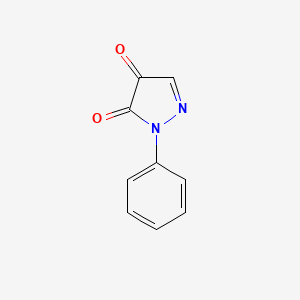
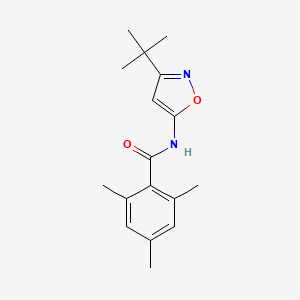
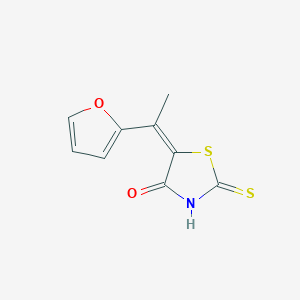
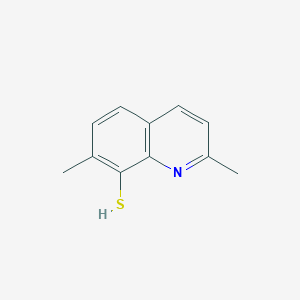
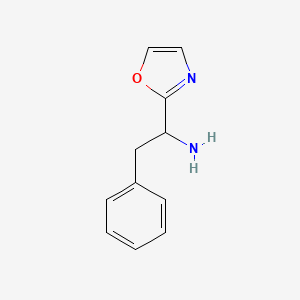

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
